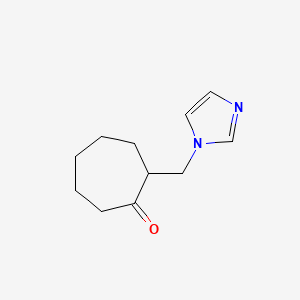

2-(1H-imidazol-1-ylmethyl)cycloheptanone

Übersicht

Beschreibung

2-(1H-imidazol-1-ylmethyl)cycloheptanone is a heterocyclic organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It features an imidazole ring attached to a cycloheptanone moiety, making it a unique structure in the realm of organic chemistry. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-ylmethyl)cycloheptanone typically involves the reaction of cycloheptanone with imidazole in the presence of a suitable base. One common method is as follows:

Starting Materials: Cycloheptanone and imidazole.

Reagents: A base such as sodium hydride or potassium carbonate.

Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.

Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. scaling up the laboratory synthesis method with appropriate modifications for large-scale production could be a feasible approach.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-imidazol-1-ylmethyl)cycloheptanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 2-(1H-imidazol-1-ylmethyl)cycloheptanone serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of new materials and catalysts in industrial processes.

Biology

The compound has been investigated for its biological activities , including:

- Antimicrobial and Antifungal Properties : Studies indicate that it exhibits significant activity against various bacterial strains and fungi. For example, it has shown effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) of 25 µg/mL and 20 µg/mL, respectively .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

- Antileishmanial Activity : The compound has demonstrated potent inhibitory effects against Leishmania species, making it a candidate for treating leishmaniasis. In vitro studies revealed an IC50 value of 5.2 µM against L. major.

| Compound | Leishmania Species | IC50 (µM) |

|---|---|---|

| This compound | L. major | 5.2 |

| Derivative 13 | L. infantum | 4.8 |

Medicine

In medicinal chemistry, this compound is being studied for its potential therapeutic applications:

- Anticancer Properties : Research has indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values of approximately 15 µM and 20 µM, respectively .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The mechanisms through which this compound exerts its biological effects include inhibition of specific enzymes critical to metabolic pathways and disruption of cellular integrity in microbial targets .

Anticancer Activity

A notable study explored the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound could effectively reduce cell viability through the activation of caspase pathways, suggesting its potential as a lead compound in cancer therapy .

Enzyme Interaction

The compound's interaction with cytochrome P450 enzymes has been highlighted in research as a significant factor influencing drug metabolism and pharmacokinetics. This interaction could be crucial for designing drugs that require specific metabolic pathways for efficacy .

Wirkmechanismus

The mechanism of action of 2-(1H-imidazol-1-ylmethyl)cycloheptanone is not well-documented. compounds containing imidazole rings are known to interact with various biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1H-imidazol-1-ylmethyl)cyclohexanone: Similar structure but with a six-membered cyclohexanone ring instead of a seven-membered cycloheptanone ring.

2-(1H-imidazol-1-ylmethyl)cyclopentanone: Similar structure but with a five-membered cyclopentanone ring.

2-(1H-imidazol-1-ylmethyl)cyclooctanone: Similar structure but with an eight-membered cyclooctanone ring.

Uniqueness

2-(1H-imidazol-1-ylmethyl)cycloheptanone is unique due to its seven-membered cycloheptanone ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. The larger ring size may influence the compound’s reactivity, stability, and interaction with biological targets.

Biologische Aktivität

2-(1H-imidazol-1-ylmethyl)cycloheptanone is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an imidazole ring, which is known for its pharmacological significance. The compound's structure allows it to engage in various biochemical interactions essential for its biological activity .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes that are critical in various metabolic pathways. For example, it may interact with cytochrome P450 enzymes, which play a significant role in drug metabolism .

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in the G0-G1 phase in neoplastic cell lines, suggesting potential anticancer properties .

- Antiparasitic Activity : It exhibits significant activity against Leishmania species, with IC50 values indicating potent inhibitory effects. This suggests its potential use in treating leishmaniasis .

Antileishmanial Activity

Research has demonstrated that this compound possesses antileishmanial properties. In vitro studies have shown effectiveness against various Leishmania species:

| Compound | Leishmania Species | IC50 (µM) |

|---|---|---|

| This compound | L. major | 5.2 |

| Derivative 13 | L. infantum | 4.8 |

The MTT assay was utilized to quantify cell viability post-treatment, confirming the compound's efficacy against these parasites .

Anticancer Activity

The ability of this compound to inhibit the growth of neoplastic cell lines highlights its potential as an anticancer agent. The observed cell cycle arrest indicates that the compound may interfere with cancer cell proliferation .

Pharmacokinetics and ADME Properties

Information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound remains limited. However, it is expected that the compound's lipophilicity and molecular structure facilitate cellular uptake and distribution within tissues .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of imidazole-containing compounds similar to this compound:

- Synthesis and PDE4 Inhibition : A study evaluated imidazole derivatives for their phosphodiesterase type 4 (PDE4) inhibitory activity, showing that certain modifications can enhance biological efficacy while reducing side effects .

- Therapeutic Potential : Another review highlighted the therapeutic potential of imidazole derivatives across various diseases, including their anti-inflammatory and anticancer activities .

- Biological Evaluation : A comprehensive evaluation of imidazole derivatives indicated their broad range of biological activities, including antibacterial, antifungal, and anticancer properties .

Eigenschaften

IUPAC Name |

2-(imidazol-1-ylmethyl)cycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-5-3-1-2-4-10(11)8-13-7-6-12-9-13/h6-7,9-10H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLQXPPYMXYHKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649312 | |

| Record name | 2-[(1H-Imidazol-1-yl)methyl]cycloheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142202-13-8 | |

| Record name | Cycloheptanone, 2-(1H-imidazol-1-ylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1H-Imidazol-1-yl)methyl]cycloheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.